molecular formula C19H15NO4S B11369297 S-(4-methylphenyl) 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbothioate

S-(4-methylphenyl) 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbothioate

Cat. No.: B11369297
M. Wt: 353.4 g/mol
InChI Key: GJIYUJXZDVNHHM-UHFFFAOYSA-N
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Description

[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxin ring, an oxazole ring, and a sulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE typically involves multiple steps, starting with the preparation of the benzodioxin and oxazole intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as lithium hydride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology

Biologically, [5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE has shown promise as an antibacterial agent. Studies have demonstrated its effectiveness against bacterial biofilms, making it a candidate for developing new antibiotics .

Medicine

In medicine, this compound is being explored for its potential as an enzyme inhibitor. It has shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes, which are targets for treating various diseases .

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced materials .

Mechanism of Action

The mechanism of action for [5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes like cholinesterases, preventing them from catalyzing their respective reactions. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE apart is its combination of a benzodioxin ring, an oxazole ring, and a sulfanyl group. This unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C19H15NO4S

Molecular Weight

353.4 g/mol

IUPAC Name

S-(4-methylphenyl) 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbothioate

InChI

InChI=1S/C19H15NO4S/c1-12-2-5-14(6-3-12)25-19(21)15-11-17(24-20-15)13-4-7-16-18(10-13)23-9-8-22-16/h2-7,10-11H,8-9H2,1H3

InChI Key

GJIYUJXZDVNHHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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